molecular formula C16H19N3O3S B2484836 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379977-07-6

2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2484836
CAS No.: 2379977-07-6
M. Wt: 333.41
InChI Key: JEQQNJGFELEDSL-UHFFFAOYSA-N
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Description

2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a methoxy group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps. One common route starts with the preparation of [1-(benzenesulfonyl)piperidin-3-yl]methanol, which is then reacted with a pyrimidine derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a simpler hydrocarbon derivative.

Scientific Research Applications

2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These interactions can influence various pathways, such as enzyme inhibition or receptor binding, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-[[1-(benzenesulfonyl)piperidin-3-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-23(21,15-7-2-1-3-8-15)19-11-4-6-14(12-19)13-22-16-17-9-5-10-18-16/h1-3,5,7-10,14H,4,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQQNJGFELEDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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